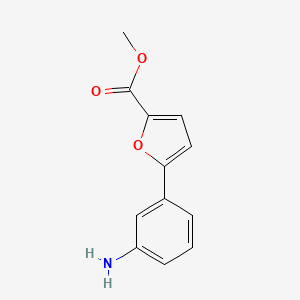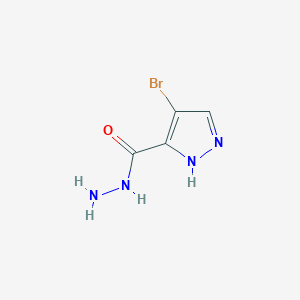
Methyl 5-(3-aminophenyl)furan-2-carboxylate
Descripción general
Descripción
Methyl 5-(3-aminophenyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Methyl 5-(3-aminophenyl)furan-2-carboxylate derivatives are emerging as promising antimycobacterial agents. They have shown potential in interfering with iron homeostasis, which is crucial in combating bacterial infections. The study by Mori et al. (2022) provides insight into the structural characteristics of these compounds, further emphasizing their potential in antimycobacterial applications (Mori et al., 2022).
Biological Activity against Cancer and Bacteria
Derivatives of this compound have been studied for their biological activity. Phutdhawong et al. (2019) investigated these compounds for cytotoxicity against cancer cell lines and their effectiveness against Gram-positive and Gram-negative bacteria. This highlights their potential in developing new treatments for cancer and bacterial infections (Phutdhawong et al., 2019).
Applications in Organic Ligand Synthesis
In the field of organic chemistry, these compounds are used in the synthesis of organic ligands. Patel (2020) explored the synthesis and characterization of furan ring-containing organic ligands, showcasing the versatility of these compounds in chemical synthesis and their potential in developing new materials with antimicrobial properties (Patel, 2020).
Anti-Tobacco Mosaic Virus Activity
Research on this compound derivatives has also indicated their effectiveness against plant viruses, such as the tobacco mosaic virus (TMV). Wu et al. (2018) isolated related compounds from the roots of Nicotiana tabacum and found them to possess significant anti-TMV activity. This opens up avenues for their use in agricultural applications to protect crops from viral infections (Wu et al., 2018).
Safety and Hazards
When handling “Methyl 5-(3-aminophenyl)furan-2-carboxylate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
The primary target of Methyl 5-(3-aminophenyl)furan-2-carboxylate is the TrkA receptor . The TrkA receptor plays a crucial role in the survival and function of certain neurons .
Mode of Action
This compound acts as a TrkA inhibitor . By inhibiting the TrkA receptor, it can modulate the signaling pathways that are activated by this receptor .
Biochemical Pathways
Given its role as a trka inhibitor, it likely impacts theneurotrophin signaling pathway , which is involved in neuronal survival and function .
Result of Action
This compound has been shown to promote motor functional regeneration of the recurrent laryngeal nerve by suppressing sensory nerve regeneration . This suggests that it may have potential therapeutic applications in conditions involving nerve damage or dysfunction .
Análisis Bioquímico
Biochemical Properties
Methyl 5-(3-aminophenyl)furan-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme TrkA, which is involved in the regeneration of motor functions in the recurrent laryngeal nerve . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to promote motor functional regeneration by suppressing sensory nerve regeneration . This dual role in promoting and suppressing different types of nerve regeneration highlights its complex impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to changes in their activity. For example, its interaction with the TrkA enzyme results in the suppression of sensory nerve regeneration . This binding interaction is crucial for its role in modulating enzyme activity and influencing cellular processes. Additionally, it may cause changes in gene expression, further affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may promote beneficial effects such as motor functional regeneration. At higher doses, it could lead to toxic or adverse effects . Understanding the dosage effects is essential for determining the optimal concentration for research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with the TrkA enzyme plays a role in the biosynthesis of specific siderophores, which are crucial for iron supply in certain biological processes . These interactions highlight the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall activity and function . Understanding these transport and distribution mechanisms is important for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence its activity and function, making it important to study its subcellular distribution in detail . This information is crucial for understanding its role in cellular processes and optimizing its use in biochemical research.
Propiedades
IUPAC Name |
methyl 5-(3-aminophenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIZPLREWPTKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428090 | |
| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-06-2 | |
| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)


![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)



![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)






